molecular formula C7H5NO B580235 2,3,5,6-Tetradeuterio-4-hydroxybenzonitrile CAS No. 1025089-21-7

2,3,5,6-Tetradeuterio-4-hydroxybenzonitrile

Cat. No. B580235
CAS RN: 1025089-21-7
M. Wt: 123.147
InChI Key: CVNOWLNNPYYEOH-RHQRLBAQSA-N
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Description

Synthesis Analysis

The synthesis of aromatic 13C/2H-α-ketoacid precursors, which are used in selective phenylalanine and tyrosine protein labeling, has been described . Sodium 3,3-dideuterio([4-13C]2,3,5,6-tetradeuterio phenyl)pyruvate 2 was prepared by reducing [1-13C]4-nitro-phenol 14 to [1-13C]4-aminophenol 15 .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetradeuterio-4-hydroxybenzonitrile is similar to that of 4-Hydroxybenzaldehyde-2,3,5,6-d4,OD . It has a molecular formula of C7H6O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of 4-Hydroxybenzaldehyde-2,3,5,6-d4,OD . It has a molecular weight of 131.18 g/mol .

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNOWLNNPYYEOH-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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